N-(1-Chlorobutan-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-chlorobutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-6(4-7)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJVYVLNPUSFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510237 | |
| Record name | N-(1-Chlorobutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59173-61-4 | |
| Record name | N-(1-Chlorobutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 1 Chlorobutan 2 Yl Acetamide and Its Analogues
Stereoselective Synthesis Approaches for Chiral Centers
The core challenge in synthesizing N-(1-chlorobutan-2-yl)acetamide lies in establishing the desired stereochemistry at the chiral carbon atom (C2). Modern synthetic strategies employ stereoselective methods to control the three-dimensional arrangement of atoms, leading to specific diastereomers and enantiomers.
The synthesis of chiral amino alcohols serves as a crucial starting point for establishing the stereochemistry of the final product. These compounds are prevalent synthons in the preparation of pharmaceuticals and other bioactive molecules. nih.gov A key precursor for this compound is the chiral amino alcohol, 2-aminobutan-1-ol (B80463).
One highly effective method for producing chiral amino alcohols is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). nih.gov For instance, an engineered AmDH from Sporosarcina psychrophila (SpAmDH) has been used to convert 1-hydroxybutan-2-one (B1215904) into (S)-2-aminobutan-1-ol with greater than 99% enantiomeric excess (ee). nih.gov Through directed evolution techniques like combinatorial active-site saturation testing (CAST), the catalytic efficiency of such enzymes can be significantly improved, allowing for high conversion rates even at high substrate concentrations. nih.gov
Another advanced approach is diastereoconvergent synthesis, which can produce a single diastereomer from a mixture of starting material diastereomers. rsc.orgnsf.gov This is particularly useful as it eliminates the need for a challenging diastereoselective preparation of the initial substrate. rsc.org For example, selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives can yield anti-1,2-amino alcohols with high diastereoselectivity, controlled by stereoelectronic effects in the transition state. rsc.orgnsf.gov Such methods provide powerful tools for creating specific stereoisomers of amino alcohol precursors.
Table 1: Enzymatic Synthesis of Chiral Amino Alcohols
| Precursor | Biocatalyst | Product | Enantioselectivity (ee) | Conversion |
|---|---|---|---|---|
| 1-Hydroxybutan-2-one | Engineered SpAmDH | (S)-2-aminobutan-1-ol | >99% | ~60% (initial) |
Asymmetric catalysis provides a powerful means to introduce chirality during the formation of key bonds. In the context of synthesizing this compound and its analogues, catalysis can be applied to create the C-N bond with high enantioselectivity. Chiral primary amine-based organocatalysts, derived from natural sources like amino acids and Cinchona alkaloids, have proven highly effective in a range of enantioselective organic reactions. beilstein-journals.orgrsc.org
The asymmetric aza-Michael reaction, for example, is a potent method for forming C–N bonds, leading to a variety of bioactive nitrogen-containing compounds. beilstein-journals.org Organocatalysts such as cinchona alkaloids, squaramides, and chiral bifunctional thioureas can activate substrates through non-covalent interactions like hydrogen bonding to achieve high yields and enantiomeric excesses. beilstein-journals.org
Furthermore, transition-metal catalysis offers complementary strategies. Photoinduced copper-catalyzed systems have been developed for the enantioconvergent amidation of racemic alkyl electrophiles, producing chiral secondary amides with high enantiopurity. frontiersin.org This method utilizes a combination of a photocatalyst and a chiral catalyst to facilitate enantioselective C-N bond formation. frontiersin.org Rhodium-catalyzed asymmetric hydrogenation of oxime acetates has also been shown to be an effective strategy for the direct synthesis of chiral acetamides. acs.org
Functional Group Interconversions Leading to the Chlorobutane Moiety
A critical step in the synthesis is the conversion of a precursor, typically a chiral alcohol, into the corresponding chlorobutane derivative. This transformation requires carefully chosen reagents and conditions to ensure the retention or controlled inversion of stereochemistry.
The conversion of the hydroxyl group of a precursor like 2-aminobutan-1-ol into a chlorine atom is typically achieved via a nucleophilic substitution reaction. ucsb.edu The mechanism of this reaction, either SN1 (unimolecular) or SN2 (bimolecular), is largely determined by the structure of the alcohol substrate. ucsb.eduamherst.edu
For a primary alcohol like 1-butanol (B46404) (a model for the hydroxyl-bearing portion of 2-aminobutan-1-ol), the SN2 mechanism is strongly favored. scitepress.org The SN2 reaction involves a single, concerted step where the nucleophile (e.g., chloride ion) attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration, known as the Walden inversion. scitepress.orgpearson.com This pathway is preferred for primary substrates because they are less sterically hindered and the formation of a primary carbocation (required for an SN1 pathway) is energetically unfavorable. ucsb.edu In contrast, tertiary alcohols readily undergo SN1 reactions through a stable tertiary carbocation intermediate. scitepress.orgkhanacademy.org
Common reagents for this transformation include thionyl chloride (SOCl₂) or a mixture of concentrated hydrochloric acid and zinc chloride (the Lucas reagent), which speeds up the reaction. amherst.edu
Table 2: Comparison of SN1 and SN2 Reactions for Alcohol Chlorination
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Kinetics | First-order (rate depends on substrate concentration) | Second-order (rate depends on substrate and nucleophile concentrations) |
| Intermediate | Carbocation | None (single transition state) |
| Stereochemistry | Racemization | Inversion of configuration |
| Solvent | Polar protic (e.g., ethanol) | Polar aprotic (e.g., acetone) |
Beyond classical SN1/SN2 reactions, a variety of other halogenation strategies can be employed. The installation of halogens is a common modification in the synthesis of natural products and can be pivotal in defining a molecule's bioactivity. nih.gov
The displacement of activated alcohols with halide ions is a straightforward and widely used method for installing halogen-bearing stereocenters. nih.gov Electrophilic halogenation is another powerful approach. Reagents like N-halosuccinimides (NCS, NBS, NIS) are often used for the halogenation of arenes and other nucleophilic substrates. beilstein-journals.org In some cases, palladium(II) catalysts can be used to direct the halogenation of specific C-H bonds, offering high selectivity. beilstein-journals.orgbwise.kr These advanced methods provide a toolkit for introducing chlorine atoms into complex molecules with precision, sometimes under milder conditions than traditional methods. bwise.kr
Amidification Reaction Methods for Acetamide (B32628) Formation
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the amine precursor, 1-chlorobutan-2-amine (B13192569), with an acetylating agent.
The most common and direct method involves the reaction of the amine with an acid halide, such as acetyl chloride, or an acid anhydride, like acetic anhydride. google.com These reactions are generally high-yielding and proceed readily. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. patsnap.com
Alternatively, amide bonds can be formed directly from a carboxylic acid (acetic acid in this case) and an amine using a coupling agent. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose. Uronium salt condensing agents like HATU and HBTU are also common. Another approach involves the in situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which efficiently activate the carboxylic acid for amidation. acs.org
Classical methods, such as the simple dehydration of an ammonium (B1175870) acetate (B1210297) salt (formed between the amine and acetic acid), can also produce amides, though this often requires heat. wikipedia.org
Table 3: Common Methods for Acetamide Formation
| Reagent(s) | Method Type | Key Characteristics |
|---|---|---|
| Acetyl Chloride / Acetic Anhydride | Acylation | High reactivity, generally high yield, simple procedure. google.com |
| Acetic Acid + Coupling Agent (e.g., DCC, EDC, HATU) | Amide Condensation | Mild conditions, high yield, suitable for sensitive substrates. |
| Acetic Acid + Amine (heat) | Dehydration of Salt | Simple reagents, often requires high temperatures. wikipedia.org |
Condensation Reactions with Acetic Anhydride
A direct and classical approach for the synthesis of this compound is the acylation of 1-chlorobutan-2-amine with acetic anhydride. In this reaction, the nucleophilic amine group of 1-chlorobutan-2-amine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This addition is followed by the elimination of an acetate ion, a good leaving group, to form the stable amide bond.
The general mechanism involves a nucleophilic acyl substitution. youtube.com Typically, two equivalents of the amine are used: one acts as the nucleophile to form the amide, while the second acts as a base to neutralize the acetic acid byproduct that is formed. Alternatively, an external non-nucleophilic base can be used to scavenge the acid, allowing for the use of only one equivalent of the valuable amine. The reaction is often performed in a suitable aprotic solvent at room temperature or with gentle heating. nih.gov
A related patented method for producing N-[1-(chloromethyl)propyl]acetamide involves the reaction of butene-1 and chlorine in acetonitrile (B52724) to yield an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which is subsequently hydrolyzed to the final acetamide product. google.com
Coupling Reagents and Conditions
To circumvent the often harsh conditions or selectivity issues of direct condensation, modern amide synthesis frequently employs coupling reagents. These reagents activate the carboxylic acid (acetic acid in this case) to facilitate its reaction with the amine (1-chlorobutan-2-amine) under mild conditions. iris-biotech.de This approach is central to peptide synthesis but is broadly applicable to the formation of any amide bond. uniurb.it
The activation process typically involves the formation of a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine. sigmaaldrich.com Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium salts (like BOP and PyBOP), and aminium/uronium salts (like HBTU, HATU, and HCTU). sigmaaldrich.compeptide.com The choice of reagent, additives (such as HOBt or HOAt to suppress racemization and improve efficiency), base, and solvent allows for fine-tuning of the reaction conditions to achieve high yields and purity. peptide.comresearchgate.net For instance, HATU is known for its high reactivity, which is beneficial for coupling sterically hindered components. sigmaaldrich.com
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Reagent Acronym | Full Name | Structure | Key Features & Conditions |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive; byproduct (DCU) is insoluble in many organic solvents, facilitating removal but making it unsuitable for solid-phase synthesis. peptide.com | |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble reagent and byproduct, ideal for aqueous workups. Often used with HOBt. researchgate.net | |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a reactive OBt ester; reactions are fast and efficient with low racemization, especially with added HOBt. peptide.com | |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Forms a more reactive OAt ester; faster and more effective than HBTU, particularly for difficult couplings. sigmaaldrich.com | |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt reagent; known for clean reactions and high efficiency. sigmaaldrich.com | |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent; considered a non-explosive and highly efficient alternative to benzotriazole-based reagents. sigmaaldrich.com |
Derivatization Strategies for this compound Analogues
The structure of this compound offers multiple sites for chemical modification to generate a library of analogues. These derivatization strategies can target the amide nitrogen, the acetyl group, or the substituted butyl chain. Such modifications are crucial for exploring structure-activity relationships in various chemical and biological contexts.
N-Alkylation and N-Acylation Reactions
The secondary amide functionality in this compound allows for further substitution at the nitrogen atom through N-alkylation or N-acylation reactions. bath.ac.uk
N-Alkylation introduces an additional alkyl group onto the amide nitrogen, yielding a tertiary amide. A notable method for this transformation is the catalytic N-alkylation using alcohols as alkylating agents, which is considered an atom-economical process. rsc.org Ruthenium complexes, such as RuCl₂(PPh₃)₃, have been shown to effectively catalyze the reaction between amides and primary alcohols, producing N-monoalkylated amides with water as the only byproduct. oup.com Acid-catalyzed methods can also be employed, particularly with alcohols that form stabilized carbocations. flvc.org More recently, deoxygenative photochemical alkylation has emerged as a streamlined method for creating α-branched secondary amines from secondary amides. nih.gov
N-Acylation involves the introduction of a second acyl group to the amide nitrogen, forming an imide. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, under appropriate conditions. These reactions are fundamental in organic synthesis for creating diverse chemical structures. bath.ac.uk
Table 2: Selected Methods for N-Alkylation and N-Acylation of Amides
| Reaction Type | Reagents & Catalyst | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Primary Alcohol, RuCl₂(PPh₃)₃ | High temperature (e.g., 180 °C) | Tertiary Amide |
| N-Alkylation | Alcohol (forming stable carbocation), Acid Catalyst (e.g., H₂SO₄) | Boiling glacial acetic acid | Tertiary Amide |
| N-Acylation | Acid Chloride, Base | Aprotic solvent, room temperature | Imide |
| N-Acylation | Acetic Anhydride | Heating | Imide |
Exploration of Substituent Effects on the Butyl Chain
The chemical behavior of this compound and its analogues is influenced by the nature of the butyl chain. Substituent effects can be broadly categorized as steric and electronic. lumenlearning.com
Steric Effects : The size and bulk of substituents on the butyl chain can significantly impact the accessibility of the reactive centers in the molecule. The sec-butyl group itself imposes more steric hindrance than an n-butyl group. This can be quantified using conformational A-values, which measure the steric strain of a substituent in the axial position of a cyclohexane (B81311) ring. masterorganicchemistry.com For example, a bulky tert-butyl group is known to have a very large A-value, effectively "locking" conformations due to severe steric hindrance, an observation known as the tert-butyl effect. masterorganicchemistry.comchemeurope.com In a reaction, a bulky group near the reaction site can slow down the reaction rate by impeding the approach of reagents. wikipedia.org
Electronic Effects : The chlorine atom at the C1 position of the butyl chain exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the adjacent carbons and can influence the acidity of the N-H proton and the nucleophilicity of the amide nitrogen. Introducing other substituents with different electronic properties (e.g., electron-donating groups like ethers or electron-withdrawing groups like nitro groups) onto the butyl chain would further modulate the molecule's reactivity. lumenlearning.com
Table 3: Conformational A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) | Steric Implication |
|---|---|---|
| -H | 0 | Reference |
| -CH₃ (Methyl) | 1.70 | Moderate |
| -CH₂CH₃ (Ethyl) | 1.75 | Moderate |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | Significant |
| -C(CH₃)₃ (tert-Butyl) | ~4.9 | Very Large / Conformation Locking |
| -Cl (Chloro) | 0.43 | Small |
Data sourced from studies on substituted cyclohexanes, providing a general measure of steric bulk. masterorganicchemistry.com
Heterocyclic Annulation and Cyclization Reactions (e.g., Benzimidazole (B57391) Formation from Acetamides)
The acetamide functional group can serve as a precursor or a component in the synthesis of various heterocyclic systems. A prominent example is the formation of benzimidazoles, which are important structural motifs in many pharmaceutical compounds. nih.gov
The classical synthesis of benzimidazoles, known as the Phillips condensation, involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid (or its derivative, like an aldehyde or ester) under acidic and/or heating conditions. youtube.com To utilize an acetamide for this purpose, an analogue such as N-(2-aminoaryl)-(1-chlorobutan-2-yl)acetamide would be required. In this scenario, the acetamide's carbonyl group would react with the ortho-amino group in an intramolecular condensation-cyclization reaction to form the imidazole (B134444) ring.
Modern approaches have expanded the toolkit for benzimidazole synthesis. These include copper-catalyzed intramolecular N-arylation reactions and palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions, which can form the heterocyclic ring under milder conditions and with greater functional group tolerance. rsc.orgnih.gov For instance, a suitably designed N-aryl acetamide could undergo an intramolecular C-H activation/amination sequence to forge the benzimidazole core. nih.gov
Table 4: Selected Strategies for Benzimidazole Synthesis
| Method Name | Reactants | Conditions | Key Features |
|---|---|---|---|
| Phillips Condensation | o-Phenylenediamine + Carboxylic Acid/Aldehyde | Acid (e.g., HCl, PPA), Heat | Classical, robust method; can require harsh conditions. nih.govyoutube.com |
| Weidenhagen Synthesis | o-Phenylenediamine + Aldehyde | Oxidizing Agent (e.g., Cu(OAc)₂) | One-pot reaction from aldehydes. |
| Intramolecular N-Arylation | N-(2-haloaryl)amidine | Copper or Palladium Catalyst, Base | Forms the N-aryl bond via intramolecular cyclization. rsc.org |
| Cross-Dehydrogenative Coupling (CDC) | N-Aryl Amidine | Pd(II)/Cu(I) Catalyst, Oxidant | Atom-economical C-H/N-H coupling; avoids pre-functionalization of reactants. nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of this compound and its analogues.
Traditional amide synthesis often relies on stoichiometric activating reagents that generate significant amounts of waste and utilizes hazardous solvents like DMF or chlorinated hydrocarbons. ucl.ac.uk Green chemistry offers several alternatives. semanticscholar.org
Solvent-Free and Alternative Solvents : One approach is to conduct reactions under solvent-free conditions. For example, amides can be synthesized by heating a mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst, avoiding organic solvents entirely. semanticscholar.orgbohrium.comresearchgate.net When a solvent is necessary, greener alternatives such as cyclopentyl methyl ether (CPME) are preferred over more toxic options. nih.gov
Catalysis : The use of catalysts is a cornerstone of green chemistry. As mentioned, ruthenium catalysts can enable the use of alcohols as alkylating agents, with water as the only byproduct. oup.com This avoids the use of alkyl halides, which are often more toxic and produce salt waste.
Biocatalysis : Enzymes offer a powerful green tool for chemical synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the formation of amide bonds between carboxylic acids and amines in organic solvents under mild conditions. nih.gov These enzymatic methods are highly selective, reduce byproducts, and operate in environmentally benign systems.
Table 5: Comparison of Traditional vs. Green Approaches for Amide Synthesis
| Principle | Traditional Method | Green Alternative | Advantages of Green Approach |
|---|---|---|---|
| Reagents | Stoichiometric coupling reagents (e.g., DCC, HATU) | Catalytic boric acid; Biocatalysis (e.g., Lipase) | Higher atom economy, less waste, milder conditions. nih.govsemanticscholar.org |
| Solvents | Chlorinated solvents (CH₂Cl₂), polar aprotics (DMF, NMP) | Solvent-free conditions; Water; Greener solvents (e.g., CPME) | Reduced environmental impact and toxicity; simplified purification. nih.govucl.ac.ukbohrium.com |
| Energy | Often requires heating for condensation | Solvent-free direct heating; Enzymatic reactions at or near room temp. | Lower energy consumption. nih.govresearchgate.net |
| Byproducts | Stoichiometric amounts of urea or phosphonium/uronium salts | Water (from catalytic alcohol reactions); Recyclable catalyst | Reduced waste generation and disposal costs. oup.comnih.gov |
Comprehensive Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Due to the absence of experimentally acquired spectra in the public domain, the following sections are based on predicted data and established principles of NMR spectroscopy. Predictions are generated using advanced computational algorithms that consider the local electronic environments of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of N-(1-Chlorobutan-2-yl)acetamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals provide a detailed picture of the proton connectivity.
The presence of a chiral center at the second carbon (C2) results in the diastereotopicity of the protons on the adjacent chloromethyl group (C1) and the methylene (B1212753) group of the ethyl substituent (C3). This means that even though they are on the same carbon, they are in different chemical environments and are expected to have different chemical shifts.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (on acetamide) | ~2.0 | Singlet | 3H |
| CH₃ (ethyl group, C4) | ~0.9 | Triplet | 3H |
| CH₂ (ethyl group, C3) | ~1.5 - 1.7 | Multiplet | 2H |
| CH (on C2) | ~4.0 - 4.2 | Multiplet | 1H |
| CH₂Cl (on C1) | ~3.5 - 3.7 | Multiplet | 2H |
| NH (amide) | ~6.0 - 7.0 | Doublet | 1H |
Note: Predicted data is based on computational models and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~170 |
| CH (on C2) | ~55 - 60 |
| CH₂Cl (on C1) | ~45 - 50 |
| CH₂ (ethyl group, C3) | ~25 - 30 |
| CH₃ (on acetamide) | ~23 |
| CH₃ (ethyl group, C4) | ~10 - 15 |
Note: Predicted data is based on computational models and may vary from experimental values.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial relationships within the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons on adjacent carbons. For instance, it would show correlations between the protons of the ethyl group (H3 and H4) and between the methine proton (H2) and the protons on the adjacent carbons (H1 and H3).
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the amide proton (NH) would show a correlation to the carbonyl carbon (C=O) and the C2 carbon. The protons of the acetamide (B32628) methyl group would also show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons that are close to each other, regardless of whether they are directly bonded.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, C₆H₁₂ClNO. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 ratio of intensity.
Predicted HRMS Data
| Ion | Calculated m/z ([M+H]⁺) |
| C₆H₁₃³⁵ClNO⁺ | 150.0680 |
| C₆H₁₃³⁷ClNO⁺ | 152.0651 |
Note: Values are for the protonated molecule and are based on theoretical calculations.
Fragmentation Pattern Analysis
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to occur at the weaker bonds, such as the C-C and C-Cl bonds.
Predicted Major Fragmentation Pathways and Key Fragments
| m/z | Predicted Fragment Ion |
| 114 | [M - Cl]⁺ |
| 100 | [M - CH₂Cl]⁺ |
| 86 | [CH₃CH₂CHNHCOCH₃]⁺ |
| 72 | [CH₃CH₂CHNH₂]⁺ |
| 57 | [CH₃CH₂CH]⁺ |
| 43 | [CH₃CO]⁺ |
The fragmentation would likely proceed through initial loss of a chlorine radical or the chloromethyl radical. Subsequent cleavages of the alkyl chain and the amide group would lead to the formation of the other observed fragments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its amide and alkyl halide moieties.
The presence of the secondary amide group would be confirmed by several key absorptions. A distinct N-H stretching vibration is expected in the region of 3320-3070 cm⁻¹. The carbonyl (C=O) stretch of the amide, known as the Amide I band, should appear as a strong absorption between 1680 and 1630 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching, is anticipated to be observed in the 1570-1515 cm⁻¹ range.
The alkyl portion of the molecule will produce C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. Furthermore, the presence of the chlorine atom is expected to give rise to a C-Cl stretching vibration in the fingerprint region, generally between 785 and 550 cm⁻¹. For a similar compound, 1-chlorobutane (B31608), C-H stretching vibrations are observed at approximately 2880 to 3080 cm⁻¹. docbrown.info The IR spectrum of acetamide, a related simple amide, shows characteristic peaks that support these expected ranges. nist.govresearchgate.net
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3320-3070 |
| C=O (Amide I) | Stretch | 1680-1630 |
| N-H bend, C-N stretch (Amide II) | Bend/Stretch | 1570-1515 |
| C-H (Alkyl) | Stretch | 2960-2850 |
| C-Cl | Stretch | 785-550 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the separation and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are all valuable techniques.
HPLC is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method would be suitable for analyzing this compound. In such a method, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase.
A potential starting point for method development could be based on the analysis of similar compounds. For example, a method for the separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of this compound would depend on the specific conditions, including the exact mobile phase composition, flow rate, and column temperature. By adjusting these parameters, a robust method for assessing the purity of this compound and separating it from potential impurities can be developed.
Illustrative HPLC Parameters for a Related Compound
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Application | Purity assessment, preparative separation |
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and passed through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.
Given that related compounds such as N-tert-butyl-2-chloroacetamide and 1-chlorobutane can be analyzed by GC, it is expected that this compound would also be amenable to this technique. nih.govnist.gov A nonpolar or mid-polar capillary column, such as one coated with a polysiloxane derivative, would likely provide good separation. The retention time would be influenced by the temperature program of the GC oven and the carrier gas flow rate. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, providing not only retention time data for purity assessment but also a mass spectrum to confirm the identity of the compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase.
The polarity of this compound, influenced by the amide group and the chloroalkane chain, will determine its retention factor (Rf) value. The Rf value can be calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the sample to that of a pure standard, the purity of the sample can be qualitatively assessed. Different solvent systems can be tested to achieve optimal separation from any starting materials or byproducts. Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compound is UV active) or by staining with an appropriate reagent such as potassium permanganate (B83412) or iodine vapor.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The molecular formula of this compound is C₆H₁₂ClNO. nih.gov Based on this formula, the theoretical elemental composition can be calculated.
The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should closely match the theoretical values to confirm the empirical formula and the purity of the compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 48.17 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 8.10 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 23.70 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.36 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.69 |
| Total | 149.64 | 100.00 |
Note: The total molecular weight is 149.62 g/mol as per PubChem. nih.gov The slight difference is due to rounding of atomic masses.
Crystallographic Analysis (X-ray Diffraction)
Following a comprehensive search of scientific literature and chemical databases, no experimental crystallographic data from X-ray diffraction studies were found for the compound this compound. The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a solid state. This analysis provides crucial information, including unit cell dimensions, space group, bond lengths, and bond angles.
While crystallographic data are available for other related acetamide derivatives, the strict focus of this article on this compound prevents the inclusion of data from structurally different molecules. The absence of specific X-ray diffraction data for this compound indicates that either the compound has not been successfully crystallized and analyzed by this method, or the results have not been published in the accessible public domain.
Therefore, a detailed discussion of its crystal structure, including data tables of crystallographic parameters, cannot be provided at this time. Further research, specifically the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate these findings.
Advanced Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental electronic and structural properties of molecules. For N-(1-Chlorobutan-2-yl)acetamide, these calculations offer a detailed picture of its molecular architecture and reactivity. Methodologies similar to those used for other acetamide (B32628) derivatives, such as using the B3LYP functional with a 6-311G(d,p) basis set, are typically employed for these analyses. researchgate.net
The electronic structure of a molecule governs its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For analogous amide compounds, the region around the amide group, particularly the lone pair on the nitrogen atom and the pi-system of the carbonyl group, significantly contributes to the HOMO. Conversely, the LUMO is often centered on the antibonding pi-orbital of the carbonyl group. The presence of the electronegative chlorine atom in this compound is expected to influence the electron distribution and the energies of these frontier orbitals.
Table 1: Representative Frontier Orbital Energies for a Simple Acetamide
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Note: The values presented are illustrative for a simple acetamide and would vary for this compound.
The flexibility of the butyl chain in this compound gives rise to multiple conformational isomers, or conformers. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. The study of simple alkanes like butane (B89635) reveals various stable conformations such as anti and gauche, which differ in their steric strain and energy. byjus.comcutm.ac.in
For this compound, rotations around the C-C bonds of the butyl group and the C-N amide bond are of particular interest. The relative energies of these conformers determine their population at a given temperature. The most stable conformer will be the one that minimizes steric hindrance between the substituents. The amide bond itself is generally planar and exists in a trans configuration due to its partial double bond character. semanticscholar.org
Table 2: Relative Energies of Butane Conformers
| Conformer | Dihedral Angle | Relative Energy (kcal/mol) |
| Anti | 180° | 0 |
| Gauche | 60° | 0.9 |
| Eclipsed | 120° | 3.6 |
| Fully Eclipsed | 0° | 5.0 |
Note: This table for butane illustrates the energy differences between conformers, a principle that applies to the butyl chain of this compound.
The distribution of electron density within this compound can be visualized using molecular electrostatic potential (MEP) maps. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential, typically associated with lone pairs on electronegative atoms like oxygen and chlorine, and regions of positive potential, usually found around hydrogen atoms attached to electronegative atoms.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions over time.
In a solvent environment, such as water, the conformational dynamics of this compound are influenced by its interactions with the surrounding solvent molecules. MD simulations can model these interactions and reveal how the presence of a solvent affects the conformational preferences of the molecule. Studies on other N-alkyl amides have shown that the size and nature of the alkyl group can influence the hydration dynamics around the amide group. acs.orgnih.gov
Should this compound be investigated as a potential ligand for a protein target, MD simulations are instrumental in understanding the dynamics of the ligand-protein complex. Following initial binding pose prediction through molecular docking, MD simulations can assess the stability of the predicted binding mode and explore the flexibility of both the ligand and the protein's binding site. acs.org
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the protein. semanticscholar.org This information is critical in the rational design of more potent and selective inhibitors. nih.govyoutube.com The dynamics of water molecules in the binding site can also be studied, as they can play a crucial role in mediating ligand-protein interactions. nih.gov
Solvent Effects and Hydration Shell Analysis
Hydration shell analysis focuses on the arrangement and dynamics of water molecules in the immediate vicinity of the solute. For this compound, this involves examining the hydrogen bonding network between the amide group (both the carbonyl oxygen and the N-H group) and surrounding water molecules. The hydrophobic regions of the molecule, such as the butyl chain, influence the local water structure, leading to a "hydrophobic effect" that can impact molecular conformation and aggregation. Studies on similar molecules like N-methyl-acetamide have shown that the hydration shell's structure is perturbed compared to bulk water, with altered hydrogen bond dynamics. researchgate.net
Table 1: Hypothetical Solvation Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Predominant Interactions |
| Water | 78.4 | -8.5 | Hydrogen Bonding, Dipole-Dipole |
| Ethanol | 24.5 | -6.2 | Hydrogen Bonding, Dipole-Dipole |
| Chloroform | 4.8 | -3.1 | Dipole-Dipole |
| Hexane (B92381) | 1.9 | -0.5 | van der Waals forces |
Note: The data in this table is illustrative and represents typical trends for a polar molecule in different solvents.
Free Energy Calculations
Free energy calculations are computationally intensive methods used to determine the thermodynamic stability of different molecular states, such as a ligand binding to a protein or the conformational changes of a molecule in solution. Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are employed to calculate the relative binding free energies of a series of related ligands to a common biological target.
For this compound, these calculations could be used to predict its binding affinity to a hypothetical enzyme target. By simulating the process of pulling the molecule from the enzyme's active site or by "alchemically" transforming it into a different molecule, the change in Gibbs free energy (ΔG) can be computed. This value is invaluable for prioritizing compounds in drug discovery pipelines before undertaking costly synthesis and experimental testing.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of this compound, docking simulations would be performed to predict its binding mode within the active site of a specific protein target.
The process involves placing the flexible 3D structure of the compound into the binding pocket of the rigid or flexible receptor. A scoring function then evaluates thousands of possible poses, ranking them based on factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic contacts. The results can reveal key amino acid residues that interact with the compound. For instance, the amide group of this compound could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the chlorobutyl group could engage in hydrophobic or halogen bond interactions. Such studies are foundational for structure-based drug design. researchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Binding Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.8 | ASP145, LYS72 | Hydrogen Bond with Amide |
| 1 | VAL55, LEU128 | Hydrophobic Interaction with Butyl Chain | |
| 2 | -7.5 | GLU91, LYS72 | Hydrogen Bond with Amide |
| 2 | ILE68, ALA143 | Hydrophobic Interaction with Butyl Chain |
Note: The data in this table is for illustrative purposes to show typical outputs of a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netslideshare.net The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its activity. nih.gov QSAR models are used to predict the activity of new compounds and to understand which structural properties are most important for the desired biological effect. nih.govmdpi.com
The development of a QSAR model involves several key steps:
Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation linking the descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
2D-QSAR and 3D-QSAR Approaches
QSAR models can be broadly categorized into different dimensions, with 2D and 3D approaches being the most common. nih.gov
2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. 2D-QSAR models are computationally fast and useful for understanding general structural requirements for activity. frontiersin.org
3D-QSAR: This approach requires the 3D alignment of the molecules in the dataset. It calculates interaction fields (steric and electrostatic) around the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where changes in steric bulk or electrostatic properties would increase or decrease activity. nih.govsemanticscholar.org This provides a more intuitive and detailed guide for drug design compared to 2D-QSAR. frontiersin.org
Table 3: Hypothetical Comparison of 2D and 3D-QSAR Models for a Series of N-acylaminobutane Analogs
| Model Type | Statistical Parameter | Value | Interpretation |
| 2D-QSAR (MLR) | r² (Correlation Coefficient) | 0.75 | Good fit for the training data |
| q² (Cross-validation r²) | 0.62 | Good internal predictive ability | |
| SEE (Std. Error of Estimate) | 0.45 | Low error in prediction | |
| 3D-QSAR (CoMSIA) | r² (Correlation Coefficient) | 0.93 | Excellent fit for the training data |
| q² (Cross-validation r²) | 0.71 | Robust internal predictive ability | |
| SEE (Std. Error of Estimate) | 0.21 | Very low error in prediction |
Note: This table illustrates a typical scenario where a 3D-QSAR model provides a better statistical correlation than a 2D-QSAR model due to the inclusion of 3D structural information.
Predictive Modeling for Biological Activities
Once a QSAR model is built and validated, its primary application is to predict the biological activities of new, untested compounds. nih.gov This predictive power is highly valuable in lead optimization, allowing chemists to prioritize the synthesis of compounds that are predicted to be most active. By analyzing the QSAR equation or the 3D contour maps, researchers can design novel derivatives of a lead compound, such as this compound, with modified functional groups aimed at enhancing activity. The model can then provide an estimated activity for these designed compounds, screening them in silico before any laboratory work is initiated.
Pharmacophore Modeling
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.
For this compound and its analogs, a pharmacophore model would be generated by aligning the most active compounds and abstracting their common chemical features. The resulting model serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to possess the desired biological activity. It helps to move from a known chemical series to potentially new and patentable scaffolds.
Table 4: Potential Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Role in Binding |
| Hydrogen Bond Donor | Amide N-H | Interaction with electronegative atoms (e.g., Oxygen in Asp, Glu) |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Interaction with electropositive atoms (e.g., Hydrogen in Lys, Arg) |
| Hydrophobic Group | Butyl Chain | van der Waals interactions with nonpolar pockets |
| Halogen Bond Donor | Chlorine Atom | Potential interaction with nucleophilic residues |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways for Synthesis
The formation of N-(1-Chlorobutan-2-yl)acetamide can be understood through several key reaction mechanisms. The primary synthetic route involves the formation of a carbon-nitrogen bond and the introduction of a chlorine atom onto the butyl chain.
A documented pathway for synthesizing this compound involves the reaction of butene-1 with chlorine and a nitrile, such as acetonitrile (B52724). This process first yields an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. This intermediate is then hydrolyzed to produce the final this compound product. google.com
Nucleophilic Acyl Substitution at the Amide Carbonyl
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org This reaction generally proceeds through a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form a new carbonyl compound. libretexts.orglibretexts.org
The reactivity of the carbonyl carbon is highly dependent on the nature of the substituent. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, acyl chlorides are among the most reactive carboxylic acid derivatives. libretexts.org Conversely, amides are generally the least reactive. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. libretexts.orgfuturelearn.com
In the synthesis of this compound, the key nucleophilic acyl substitution step is the hydrolysis of the N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. google.com Water acts as the nucleophile, attacking the electrophilic carbon of the imidoyl chloride. The subsequent elimination of a leaving group and rearrangement yields the stable amide product. Once formed, the amide carbonyl of this compound is significantly less reactive towards further nucleophilic substitution due to the resonance stabilization provided by the nitrogen atom. futurelearn.com
Halogenation Mechanisms
Halogenation can occur at different positions within a molecule, and the mechanism varies accordingly. In the context of amides, N-halogenation is a common process. The reaction of amides with chlorinating agents like hypochlorite (B82951) leads to the formation of N-chloramides. nih.gov This reaction is dominated by hypochlorite (⁻OCl) as the reactive species. nih.gov Various reagents can be employed for N-chlorination, including calcium hypochlorite on moist alumina (B75360) and trichloroisocyanuric acid. organic-chemistry.orgsciencemadness.org
However, the synthesis of this compound involves C-halogenation, specifically the chlorination of butene-1 in the presence of acetonitrile. google.com This reaction proceeds through a different mechanism, likely initiated by the electrophilic addition of chlorine to the double bond of butene-1. This forms a cyclic chloronium ion intermediate. The nitrile (acetonitrile) then acts as a nucleophile, attacking one of the carbons of the chloronium ion in a Ritter-type reaction. This is followed by hydrolysis of the resulting nitrilium ion intermediate to form the final amide product. This pathway explains the specific placement of the chlorine atom on the primary carbon (C1) and the acetamide (B32628) group on the secondary carbon (C2) of the butane (B89635) chain.
Rearrangement Reactions Involving Chlorinated Amides
Chlorinated amides, particularly N-chloroamides, are known to undergo characteristic rearrangement reactions. A prominent example is the Hofmann-Löffler-Freytag reaction. This reaction involves the generation of a nitrogen-centered radical from an N-chloroamide under thermal or photochemical conditions. This radical can then abstract a hydrogen atom from a δ-carbon position through a 1,5-hydrogen transfer, proceeding through a six-membered cyclic transition state. The resulting carbon-centered radical then abstracts a chlorine atom from another N-chloroamide molecule, leading to a δ-chloroamide. This product can subsequently be treated with a base to induce cyclization. organic-chemistry.org
While this rearrangement is a well-established pathway for N-chloroamides, its direct applicability to this compound, where the chlorine is on the alkyl chain rather than the nitrogen, is not the primary reactive pathway. However, it illustrates a potential transformation for related chlorinated amide structures.
Oxidative Cyclization Pathways
Oxidative cyclization pathways are often linked to the rearrangement reactions of N-chloroamides. The Hofmann-Löffler-Freytag reaction, for instance, provides a route to synthesize cyclic structures such as pyrrolidines. organic-chemistry.org Following the formation of the δ-chloroamide via rearrangement, treatment with a base can lead to intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride ion, resulting in the formation of a five-membered pyrrolidine (B122466) ring. This process represents a powerful method for constructing heterocyclic systems from acyclic precursors.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the chlorination of amides to form N-chloramides, kinetic data is available. The reactions of various amides with chlorine at pH 8 have apparent second-order rate constants ranging from 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. nih.gov The rate constants for the reaction with hypochlorite specifically are in the range of 7.3 × 10⁻³ to 2.3 M⁻¹s⁻¹. nih.gov Activation energies for these chlorination reactions have been determined to be in the range of 62-88 kJ/mol. nih.gov
Table 1: Kinetic Data for the Reaction of Amides with Chlorine
| Amide | Apparent Second-Order Rate Constant (M⁻¹s⁻¹ at pH 8) | Activation Energy (kJ/mol) |
|---|---|---|
| Acetamide | Data not specified in fragments | 62-88 |
| N-methylformamide | 5.8 × 10⁻³ - 1.8 | 62-88 |
| N-methylacetamide | 5.8 × 10⁻³ - 1.8 | 62-88 |
| Benzamide | 5.8 × 10⁻³ - 1.8 | 62-88 |
| N-methylbenzamide | 5.8 × 10⁻³ - 1.8 | 62-88 |
| N-propylbenzamide | 5.8 × 10⁻³ - 1.8 | 62-88 |
| N-(benzoylglycyl)glycine amide | 5.8 × 10⁻³ - 1.8 | 62-88 |
Data sourced from a study on the chlorination of various amides. nih.gov
Influence of Solvent and Catalyst on Reaction Pathways
The choice of solvent and the presence of a catalyst can significantly impact the rate, yield, and even the mechanistic pathway of a chemical reaction.
In the synthesis of this compound from butene-1, chlorine, and acetonitrile, an excess of acetonitrile is used, serving as both a reactant and the solvent. google.com In a subsequent step, where the acetamide is further hydrolyzed to dl-2-amino-1-butanol, methanol (B129727) is used as the solvent with catalytic amounts of hydrochloric acid to facilitate the reaction. google.com
The effect of the solvent on reaction rate is also evident in the N-chlorination of amides. For example, a study on the N-chlorination of p-toluamide using trichloroisocyanuric acid demonstrated a significant solvent effect on the reaction time.
Table 2: Effect of Solvent on N-Chlorination of p-Toluamide
| Solvent | Reaction Time for Complete Conversion at Room Temperature (hours) |
|---|---|
| Methanol | 0.5 |
| Acetonitrile | 1.5 |
| Acetone | 5 |
| Methyl Acetate (B1210297) | 6 |
| Methylene (B1212753) Chloride | 24 |
Data from a study on the preparation of N-chloroamides using trichloroisocyanuric acid. sciencemadness.org
This data clearly shows that polar, protic solvents like methanol can significantly accelerate the rate of N-chlorination compared to aprotic or less polar solvents.
In the synthesis of other related chloroacetamide compounds, such as N-substituted chloroacetamides, solvents like dimethylformamide (DMF) are often used, and catalysts like potassium carbonate and potassium iodide are employed to facilitate the alkylation of amines or other nucleophiles. researchgate.net
Stereochemical Implications of Reaction Mechanisms
The stereochemistry of products arising from reactions of this compound is not straightforward and can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. The two primary mechanistic pathways for nucleophilic substitution, S(_N)1 and S(_N)2, lead to different stereochemical results. However, the presence of the neighboring acetamido group introduces the possibility of a third, more complex mechanism known as neighboring group participation (NGP).
A standard bimolecular nucleophilic substitution (S(_N)2) reaction at the C-2 carbon would proceed with a backside attack by the nucleophile, leading to a complete inversion of the stereochemical configuration at that center. For instance, if the starting material is the (R)-enantiomer, the product would be the (S)-enantiomer. knowledgebin.orglibretexts.org
Conversely, a unimolecular nucleophilic substitution (S(_N)1) mechanism would involve the formation of a planar carbocation intermediate. The subsequent attack by the nucleophile could occur from either face of the carbocation with equal probability, resulting in a racemic mixture of both enantiomers. masterorganicchemistry.com
The most intriguing scenario arises from the potential for the acetamido group to participate in the reaction. This phenomenon, also known as anchimeric assistance, involves the intramolecular attack of the lone pair of electrons on the amide's oxygen or nitrogen atom at the electrophilic C-2 center, displacing the chloride leaving group. wikipedia.orgcureffi.org This initial step is an intramolecular S(_N)2 reaction, which leads to the formation of a cyclic intermediate, likely a protonated or activated oxazoline (B21484) or a related species. youtube.comresearchgate.netnih.gov
This intramolecular cyclization results in an inversion of configuration at the C-2 center. The subsequent attack of an external nucleophile on this cyclic intermediate occurs via another S(_N)2 reaction, breaking the ring. This second nucleophilic attack also proceeds with inversion of configuration at the point of attack. The net result of this double inversion sequence is the retention of the original stereochemistry of the starting material. youtube.comnih.gov
The likelihood of neighboring group participation is enhanced because the intramolecular reaction is entropically favored over an intermolecular attack by an external nucleophile. vedantu.com The formation of a five-membered ring intermediate is generally a rapid and favored process. cureffi.org
Detailed Research Findings
While specific kinetic and stereochemical studies on this compound are not extensively documented in readily available literature, the principles of neighboring group participation by N-acyl groups in haloalkanes are well-established. utexas.edunih.gov Studies on analogous systems, such as the solvolysis of N-(2-chloroalkyl)amides, have demonstrated significant rate enhancements and the formation of products with retained stereochemistry, providing strong evidence for anchimeric assistance. dalalinstitute.comlibretexts.org
For example, the reaction of a chiral N-(2-haloalkyl)amide with a nucleophile can be envisioned to proceed as follows:
Neighboring Group Participation: The lone pair on the amide oxygen (or nitrogen) attacks the carbon bearing the halogen, displacing the halide and forming a cyclic oxazolinium ion intermediate. This is an intramolecular S(_N)2 reaction, causing an inversion of configuration at the chiral center.
Nucleophilic Attack: An external nucleophile then attacks the carbon of the oxazolinium ion, opening the ring. This is an intermolecular S(_N)2 reaction, causing a second inversion of configuration.
Table 1: Predicted Stereochemical Outcomes of Nucleophilic Substitution on (R)-N-(1-Chlorobutan-2-yl)acetamide
| Reaction Mechanism | Stereochemical Outcome | Product Configuration |
| S(_N)2 | Inversion of configuration | (S)-Product |
| S(_N)1 | Racemization | (R)- and (S)-Product |
| Neighboring Group Participation | Retention of configuration | (R)-Product |
It is important to note that the actual reaction pathway and the observed stereoselectivity will depend on a delicate balance of factors. A highly reactive, sterically unhindered nucleophile in a polar aprotic solvent might favor a direct S(_N)2 displacement, leading to inversion. Conversely, conditions that favor the formation of a carbocation, such as a non-nucleophilic solvent and a poor nucleophile, could lead to an S(_N)1 pathway and racemization. The presence of the acetamido group, however, makes neighboring group participation a highly probable and often dominant pathway, leading to products with retained stereochemistry.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Structural Features with Biological Activities (In Vitro)
The chlorobutane portion of the molecule is a significant driver of its potential biological activity. The presence of a chlorine atom, an electrophilic site, on the butyl chain suggests that this compound could act as an alkylating agent. Halogenated compounds, particularly chloroacetamide derivatives, are known to exhibit a range of biological effects, including antimicrobial and anticancer activities. researchgate.netijpsr.info
The position of the chlorine atom is critical. In N-(1-Chlorobutan-2-yl)acetamide, the chlorine is on a primary carbon, which can influence its reactivity in nucleophilic substitution reactions within a biological system. For instance, studies on other chloroacetamide-bearing molecules, such as 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, have demonstrated potent activity against parasites like Leishmania mexicana, inducing apoptosis at low micromolar concentrations. nih.gov This suggests that the chloro-alkyl functional group can be a key pharmacophore.
The acetamide (B32628) group (-NH-C(O)-CH₃) is a common feature in many biologically active compounds and serves several key functions. patsnap.com Primarily, it acts as a stable, rigid linker connecting the chlorobutane moiety to the rest of a potential molecular scaffold. rsc.org In drug design, acetamide and its derivatives are recognized for their ability to form hydrogen bonds, with the amide N-H acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor. patsnap.com
These hydrogen-bonding capabilities are crucial for molecular recognition and binding to biological targets such as proteins and enzymes. patsnap.com The planarity of the amide bond restricts the conformational freedom of the molecule, which can be advantageous for locking it into a bioactive conformation. In the context of larger molecules like antibody-drug conjugates, acetamide-based structures can serve as stable linkers that connect the antibody to a cytotoxic payload. rsc.orgmdpi.com The structural simplicity and stability of the acetamide linker make it a reliable component in medicinal chemistry for constructing more complex molecules. nih.govnih.gov
Substitution on the Butyl Chain : Adding polar groups, such as a hydroxyl (-OH), could increase water solubility but may decrease membrane permeability. Bulky non-polar substituents could enhance lipophilicity and van der Waals interactions within a hydrophobic binding pocket.
Substitution on the Acetyl Group : Replacing the methyl group of the acetamide with larger alkyl or aryl groups would significantly alter the steric and electronic profile. For example, attaching an aromatic ring could introduce pi-stacking interactions with biological targets.
Substitution on the Amide Nitrogen : While the current structure has the butyl group on the nitrogen, in a broader class of N-substituted acetamides, the nature of this substituent is a key determinant of activity. Studies on N-(pyrimidin-2-yl carbamothioyl)acetamide have shown that the pyrimidine (B1678525) ring system is crucial for its observed antimicrobial properties. ekb.eg Similarly, in a series of 5-indole-1,3,4-oxadiazol-2-thiol derivatives, modifications to the molecule's terminal parts led to significant changes in inhibitory effects on HIV-1. asm.org
These examples underscore that even minor structural modifications can lead to substantial changes in biological activity, a core principle of SAR.
Rational Design Based on SAR Insights
The principles of rational drug design leverage SAR data to create new molecules with enhanced potency and selectivity. rsc.org For a molecule like this compound, SAR insights would guide its evolution into a potential lead compound. For example, if the chlorobutane moiety is identified as a key alkylating pharmacophore, rational design might focus on:
Optimizing Reactivity : Modifying the electronic properties of the molecule to fine-tune the reactivity of the C-Cl bond, making it more selective towards a specific biological nucleophile.
Improving Target Affinity : Introducing other functional groups that can form additional favorable interactions (hydrogen bonds, hydrophobic interactions) with the target protein, based on its 3D structure.
A study on Axl kinase inhibitors demonstrated a structure-based design approach where a 1,3,4-oxadiazol acetamide moiety was used as a novel linker, leading to compounds with potent inhibitory activity. nih.gov This illustrates how different components can be rationally combined to achieve a desired biological outcome.
Understanding the Relationship between Molecular Structure and Spectroscopic Properties
The spectroscopic signature of this compound is a direct reflection of its molecular structure. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating this relationship. While a specific spectrum for this compound is not publicly available, its features can be predicted based on its functional groups and data from analogous structures.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands of the amide and alkyl chloride groups.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Source of Prediction |
| N-H (Amide) | Stretching | ~3300 | researchgate.net |
| C-H (Alkyl) | Stretching | 2850-2960 | docbrown.info |
| C=O (Amide I) | Stretching | ~1650 | researchgate.netresearchgate.net |
| N-H (Amide II) | Bending | ~1550 | researchgate.net |
| C-Cl (Alkyl Chloride) | Stretching | 650-750 | researchgate.net |
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the electronic environment of each hydrogen atom. The chemical shifts are influenced by adjacent electronegative atoms like chlorine and the amide group.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Rationale for Prediction |
| CH₃ (on acetyl group) | ~2.0 | Singlet | Typical for acetamide methyl group. chemicalbook.com |
| CH₂Cl | ~3.5 | Doublet | Deshielded by adjacent chlorine. Split by one proton on C2. docbrown.infochemicalbook.com |
| CH (C2 of butane) | ~4.0 | Multiplet | Deshielded by amide nitrogen. Split by protons on C1, C3, and N. docbrown.info |
| CH₂ (C3 of butane) | ~1.5 | Multiplet | Standard alkyl region. Split by protons on C2 and C4. docbrown.infodocbrown.info |
| CH₃ (C4 of butane) | ~0.9 | Triplet | Standard alkyl region. Split by protons on C3. docbrown.infodocbrown.info |
| NH (Amide) | 5.5 - 8.5 | Broad singlet or doublet | Chemical shift is variable; may show coupling to C2 proton. researchgate.net |
¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals, one for each unique carbon atom in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C =O (Amide) | ~170 | Typical for an amide carbonyl. |
| CH₃ (on acetyl group) | ~23 | Typical for an acetamide methyl group. |
| C H₂Cl | ~45 | Carbon attached to chlorine. docbrown.info |
| C H (C2 of butane) | ~50-60 | Carbon attached to nitrogen. |
| C H₂ (C3 of butane) | ~25-30 | Standard alkyl region. docbrown.info |
| C H₃ (C4 of butane) | ~10-15 | Standard alkyl region. docbrown.info |
This detailed spectroscopic prediction allows for the unambiguous identification of this compound and serves as a foundation for further structural and functional studies.
Biological Activity and Mechanistic Investigations in Vitro
Receptor Binding and Modulation (In Vitro)
Characterization of Agonistic/Antagonistic Properties
There is no available data in peer-reviewed literature or public research repositories that characterizes the agonistic or antagonistic properties of N-(1-Chlorobutan-2-yl)acetamide against any known biological targets.
Cell-Based Assays (In Vitro) for Mechanistic Insights
Information regarding the effects of this compound in cell-based assays is not present in the current body of scientific knowledge.
Effects on Cellular Pathways and Signaling
No studies have been published that investigate the effects of this compound on specific cellular pathways or signaling cascades. Therefore, its mechanism of action at a cellular level remains unknown.
Phenotypic Screening and Target Identification
While phenotypic screening is a common strategy in drug discovery to identify the effects of compounds on cellular or organismal phenotypes, there is no documented evidence of this compound having been included in such screening libraries or any subsequent target identification studies. nih.govbiorxiv.orgdrugtargetreview.comnih.gov
Preclinical Pharmacokinetic Considerations Mechanistic Studies
In Vitro Metabolic Stability and Pathway Elucidation
The metabolic stability of a compound, or its resistance to being broken down by metabolic enzymes, is a critical factor in its potential development as a therapeutic agent. nih.gov These studies are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov
Identification of Metabolites
To identify potential metabolites of N-(1-Chlorobutan-2-yl)acetamide, the compound would be incubated with liver microsomes or other metabolic systems. The resulting mixture would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the structures of any new molecules formed. nih.gov Potential metabolic pathways for this compound could include hydroxylation at various positions on the butyl chain or N-deacetylation.
Role of Cytochrome P450 Enzymes (CYPs) and Monoamine Oxidases (MAOs) in Metabolism
Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is a major contributor to the oxidative metabolism of many drugs and foreign compounds (xenobiotics). nih.govnih.govmdpi.com To determine the involvement of specific CYP isoforms in the metabolism of this compound, a series of experiments would be conducted. These would involve incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which ones are capable of metabolizing it. mdpi.com
Membrane Permeability Studies (In Vitro Models)
The ability of a compound to pass through biological membranes is fundamental to its absorption, distribution, and ability to reach its target site. nih.govnih.gov
Blood-Brain Barrier Penetration Potential (Computational Prediction)
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.gov Computational models are often used as an initial screening tool to predict a compound's ability to cross the BBB. nih.govnih.gov These models use various molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, to estimate BBB permeability. nih.govresearchgate.net For this compound, these parameters would be calculated and compared to established ranges for CNS-penetrant drugs.
Table 1: Illustrative Computational Predictions for BBB Permeability
| Parameter | Predicted Value for this compound | Implication for BBB Penetration |
|---|---|---|
| LogP | [Value] | [Interpretation] |
| Molecular Weight | [Value] | [Interpretation] |
| Polar Surface Area | [Value] | [Interpretation] |
| Hydrogen Bond Donors | [Value] | [Interpretation] |
| Hydrogen Bond Acceptors | [Value] | [Interpretation] |
Note: The values in this table are illustrative as specific computational predictions for this compound are not publicly available.
Passive Diffusion vs. Active Transport Mechanisms
The movement of compounds across membranes can occur via passive diffusion, driven by a concentration gradient, or through active transport, which involves carrier proteins and requires energy. To investigate these mechanisms for this compound, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) could be used to assess passive diffusion. Cell-based assays, using cell lines that express specific drug transporters, would be necessary to identify any involvement of active transport processes.
Plasma Protein Binding (In Vitro)
Once in the bloodstream, drugs can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein. This binding is reversible, and it is generally the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and eliminated. The extent of plasma protein binding for this compound would be determined using in vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from relevant species (e.g., human, rat).
Table 2: Illustrative In Vitro Plasma Protein Binding Data
| Species | Plasma Concentration (µM) | % Bound | % Unbound |
|---|---|---|---|
| Human | [Concentration] | [Value] | [Value] |
| Rat | [Concentration] | [Value] | [Value] |
| Mouse | [Concentration] | [Value] | [Value] |
Note: This table represents a typical format for presenting plasma protein binding data. Specific experimental values for this compound are not publicly available.
Q & A
Q. Basic
- NMR : The chloro-substituted carbon (C-Cl) in the butan-2-yl chain appears as a triplet in NMR (δ ~45–50 ppm), while the acetamide carbonyl (C=O) resonates at δ ~165–170 ppm. Splitting patterns in NMR help confirm substitution positions .
- FTIR : A strong C=O stretch at ~1650 cm and N-H bend at ~1550 cm confirm the acetamide group. C-Cl stretches appear as weak bands near 550–650 cm .
What computational strategies are used to predict the electronic properties of this compound?
Advanced
Density functional theory (DFT) calculations, such as HOMO-LUMO analysis, quantify electron distribution and reactivity. For chlorinated acetamides, HOMO energies typically localize on the chloroalkyl chain, indicating nucleophilic attack sites. Molecular Electrostatic Potential (MESP) maps reveal electrophilic regions near the acetamide carbonyl, guiding mechanistic studies . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard for such analyses .
How do conflicting data on reaction yields arise, and what experimental controls mitigate these issues?
Advanced
Contradictions in yield often stem from:
- Side reactions : Competing hydrolysis of the chloro group under humid conditions. Use of molecular sieves or anhydrous solvents improves reproducibility .
- Catalyst variability : Trace metal impurities in catalysts (e.g., Pd/C) can alter reaction pathways. Pre-treatment with chelating agents or standardized catalyst batches reduces variability .
- Analytical errors : Internal standards (e.g., 1,3,5-trimethoxybenzene in HPLC) and triplicate runs enhance accuracy .
What are the safety protocols for handling this compound in laboratory settings?
Q. Basic
- PPE : Gloves (nitrile), lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .
- Storage : Store at –20°C in airtight containers to prevent degradation. Stability studies suggest a shelf life of ≥2 years under inert atmospheres .
- Spills : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous halogenated waste .
How can molecular docking studies elucidate the biological interactions of this compound?
Advanced
Docking software (e.g., AutoDock Vina) models interactions with targets like enzymes or receptors. For acetamides, the chloroalkyl moiety often binds hydrophobic pockets, while the carbonyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases). Binding affinity (ΔG) and RMSD values validate docking poses against experimental IC data from enzyme inhibition assays .
What strategies optimize regioselectivity in derivatization reactions of this compound?
Q. Advanced
- Directing groups : Introducing electron-withdrawing substituents (e.g., nitro) on the acetamide ring directs nucleophilic attack to the para position .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the chloroalkyl chain. Ligands like SPhos enhance turnover .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, improving regioselectivity to >90% .
How do steric and electronic factors influence the stability of this compound in aqueous solutions?
Q. Advanced
- Steric hindrance : The branched butan-2-yl group reduces hydrolysis rates compared to linear analogs (e.g., 1-chlorobutane derivatives) by shielding the C-Cl bond .
- Electronic effects : Electron-withdrawing acetamide groups increase the electrophilicity of the adjacent C-Cl bond, accelerating hydrolysis. Buffering at pH 7–8 stabilizes the compound by reducing hydroxide ion attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
